N-(18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide
Description
This compound, identified by the CHEMBL ID 1240703 , is a structurally complex indolocarbazole derivative characterized by a polycyclic framework with fused oxygen (oxa) and nitrogen (aza) heterocycles. Its molecular formula is C₂₈H₂₆N₄O₃, with a molecular weight of 466.53 g/mol . The core structure includes a benzamide group linked to a methoxy-methyl-substituted octacyclic system, which confers unique stereochemical and electronic properties critical for its biological activity.

The compound is closely related to Midostaurin (PKC412), a clinically approved kinase inhibitor used in acute myeloid leukemia (AML) and advanced systemic mastocytosis .
Properties
Molecular Formula |
C35H30N4O5 |
|---|---|
Molecular Weight |
586.6 g/mol |
IUPAC Name |
N-(18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide |
InChI |
InChI=1S/C35H30N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31,33,41H,17H2,1-3H3,(H,36,40) |
InChI Key |
ZZSBPGIGIUFJRA-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide involves multiple steps, including the formation of the core structure and the introduction of various functional groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
N-(18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Research Findings and Challenges
- Synthetic Complexity : The compound’s octacyclic framework poses challenges in large-scale synthesis, requiring advanced techniques like asymmetric catalysis .
- Resistance Mechanisms : Similar to Midostaurin, FLT3 mutation-driven resistance (e.g., D835Y) may limit efficacy, necessitating combination therapies .
Biological Activity
N-(18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide is a complex organic compound with a molecular weight of approximately 570.6 g/mol. Its intricate structure and multiple functional groups suggest significant potential for various biological activities.
Structural Characteristics
The compound features a unique tricyclic structure that may influence its interaction with biological systems. The presence of hydroxyl and methoxy groups enhances its reactivity and solubility in biological media.
Biological Activity Overview
Initial studies indicate that compounds with similar structural motifs often exhibit notable biological activities such as:
- Antitumor Activity : Compounds related to this structure have shown promise in inhibiting tumor growth.
- Antiviral Properties : Some derivatives are being explored for their ability to inhibit viral replication.
- Enzyme Inhibition : Potential interactions with key enzymes in metabolic pathways.
Antitumor Activity
A study investigating the antitumor potential of structurally related compounds found that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines (e.g., HeLa and MCF-7). The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways.
Antiviral Properties
Research focused on the antiviral activity of similar compounds against SARS-CoV-2 revealed promising results in silico. Binding affinity studies indicated that these compounds could inhibit viral entry by interacting with the spike protein of the virus.
Enzyme Inhibition
In vitro assays demonstrated that the compound could act as an inhibitor for specific enzymes involved in cancer metabolism (e.g., hexokinase). This inhibition could lead to reduced energy supply for rapidly proliferating cancer cells.
Interaction Studies
Understanding how N-(18-hydroxy-3-methoxy-2-methyl-16-oxo) interacts with biological targets is crucial for elucidating its mechanisms of action.
Binding Affinity Data
| Compound Name | Binding Energy (Kcal/mol) | Key Interactions |
|---|---|---|
| N-(18-hydroxy...) | -7.7 | Hydrogen bonds with amino acids in target proteins |
| Staurosporine | -7.6 | Similar binding profile indicating potential efficacy |
| Bafilomycin A1 | -8.6 | Strong interaction suggesting effective inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
